Methyl 3-Fluoro-2-nitrobenzoate
Description
Significance of Fluorinated Benzoates in Chemical Synthesis and Drug Discovery
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. nih.govnih.gov Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. nih.govmdpi.com The substitution of a hydrogen atom with fluorine, which is a minimal steric perturbation, can profoundly alter the electronic properties and pKa of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net
Fluorinated benzoates, as a class, are integral to the synthesis of a wide range of biologically active compounds. They are found in pharmaceuticals targeting various diseases, including cancer and infectious diseases. mdpi.commdpi.com The presence of the fluorine atom can block sites of metabolic oxidation and enhance the potency of a drug candidate. nih.gov Furthermore, the use of the fluorine-18 (B77423) isotope (¹⁸F) in positron emission tomography (PET) imaging highlights another critical application, allowing for non-invasive diagnostic techniques in drug discovery and development. nih.gov
Contextualizing Methyl 3-Fluoro-2-nitrobenzoate as a Key Aromatic Intermediate
This compound is primarily utilized as a versatile intermediate or building block in the synthesis of more complex molecules. Its value lies in the strategic placement of its three functional groups, which can be selectively transformed. For instance, the nitro group can be readily reduced to an amine, providing a handle for amide bond formation or the construction of heterocyclic rings. The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. The fluorine atom, depending on the reaction conditions and the nature of the other substituents, can participate in nucleophilic aromatic substitution reactions.
The synthesis of this intermediate often starts from precursors like 2-fluoro-3-nitrobenzoic acid, which is esterified using methanol (B129727) in the presence of an acid catalyst. chemicalbook.com Alternative routes may involve the nitration and subsequent esterification of a corresponding fluorobenzoic acid derivative. google.comgoogle.com Its role as a precursor is exemplified in the synthesis of various pharmaceutical and agrochemical targets where the specific 3-fluoro-2-amino-substituted benzoic acid scaffold is required. patsnap.com
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| CAS Number | 1214353-57-7 |
| Physical Form | Pale-yellow to Yellow-brown Solid |
| InChI Key | VEKYKLDXYNUERO-UHFFFAOYSA-N |
Table 1: Physicochemical Properties of this compound. Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com
Research Landscape and Underexplored Potentials of this compound
The current research landscape for this compound is largely centered on its role as a synthetic intermediate. Patent literature and synthetic methodology papers frequently cite its use in the preparation of specific target molecules, often related to new anticancer agents or other therapeutic areas. google.compatsnap.com For example, the related compound methyl 2-fluoro-3-aminobenzoate, derived from the nitro precursor, is a key intermediate for new anticancer drugs. patsnap.com
However, dedicated studies exploring the full breadth of its chemical reactivity and potential applications appear to be less common. The strategic positioning of the fluoro and nitro groups suggests potential for creating novel heterocyclic systems through intramolecular cyclization reactions following the reduction of the nitro group. The development of new catalytic methods for the selective transformation of the functional groups on the this compound scaffold represents a significant area for future research. As the demand for sophisticated, highly functionalized molecules in drug discovery continues to grow, the underexplored potential of versatile intermediates like this compound will likely attract greater scientific attention.
| Precursor | Reagents | Product |
| 2-Fluoro-3-nitrobenzoic acid | Methanol, Sulfuric Acid | Methyl 2-fluoro-3-nitrobenzoate chemicalbook.com |
| 2,6-Dichlorobenzoic acid | 1. Nitration 2. Methanol/Acid 3. Fluorination | 2-Fluoro-3-nitro-6-methyl chlorobenzoate patsnap.com |
| o-Methylphenol | 1. Nitration 2. Chlorination 3. Fluorination 4. Oxidation | 2-Fluoro-3-nitrobenzoic acid wipo.int |
| 5-Fluoro-2-methylbenzoic acid | Fuming Nitric Acid, Oleum, then Methanol | Methyl 5-fluoro-2-methyl-3-nitrobenzoate google.com |
Table 2: Selected Synthesis Routes for Fluorinated Nitrobenzoic Acid Derivatives, illustrating the chemical context of intermediates like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEZBCWSCZBLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598773 | |
| Record name | Methyl 3-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214353-57-7 | |
| Record name | Methyl 3-fluoro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Fluoro 2 Nitrobenzoate and Its Analogues
Established Synthetic Routes to Methyl 3-Fluoro-2-nitrobenzoate Precursors
The primary precursor for the target ester is 3-fluoro-2-nitrobenzoic acid. However, the synthesis of structurally related fluoro-nitrobenzoic acids provides insight into the general chemical principles and methodologies employed in this class of compounds.
Synthesis of 2-Fluoro-3-nitrobenzoic Acid via Nitration of o-Methylphenol and Subsequent Oxidation
Nitration: o-Methylphenol is nitrated to selectively form the key intermediate, 2-methyl-6-nitrophenol. wipo.int
Hydroxyl Chlorination: The hydroxyl group of 2-methyl-6-nitrophenol is replaced with chlorine to yield 2-chloro-3-nitrotoluene. wipo.int
Fluorination: A subsequent fluorination reaction converts 2-chloro-3-nitrotoluene into 2-fluoro-3-nitrotoluene. wipo.int
Oxidation: Finally, the methyl group of 2-fluoro-3-nitrotoluene is oxidized to a carboxylic acid, yielding the desired 2-fluoro-3-nitrobenzoic acid. wipo.int
This method provides a viable pathway for producing the precursor from inexpensive and readily available raw materials. wipo.int
Synthetic Approaches to Fluoro-Nitrobenzoic Acids for Esterification
The synthesis of various fluoro-nitrobenzoic acid isomers often relies on two primary strategies: the nitration of a fluorinated aromatic ring or the oxidation of a precursor molecule.
One common method is the direct nitration of a fluorobenzoic acid. For example, 4-fluoro-3-nitrobenzoic acid is synthesized by treating 4-fluorobenzoic acid with potassium nitrate in concentrated sulfuric acid. chemicalbook.com This reaction proceeds overnight at room temperature and, after workup, yields the product in high purity. chemicalbook.com A similar approach uses a mixture of nitric acid and sulfuric acid to nitrate p-fluoro-benzoic acid at low temperatures. prepchem.com
Table 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid via Nitration
| Starting Material | Reagents | Temperature | Time | Yield |
| 4-Fluorobenzoic Acid | Potassium Nitrate, Conc. H₂SO₄ | Room Temperature | Overnight | 90% |
| p-Fluoro-benzoic Acid | Nitric Acid, Conc. H₂SO₄ | 0°C to 20°C | 17 hours | ~71% |
Another established route involves the oxidation of a substituted toluene. The synthesis of 2-fluoro-4-nitrobenzoic acid can be achieved by the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate (KMnO₄) in the presence of a phase transfer catalyst like tetrabutylammonium bromide. chemicalbook.com The reaction is heated to 95°C for several hours to ensure complete conversion. chemicalbook.com
Esterification Strategies for this compound Synthesis
Once the 3-fluoro-2-nitrobenzoic acid precursor is obtained, the final step is esterification with methanol (B129727) to yield this compound. This can be accomplished through several methods.
Acid-Catalyzed Esterification of 3-Fluoro-2-nitrobenzoic Acid
The Fischer-Speier esterification is a direct and widely used method. In a typical procedure for a similar compound, 2-fluoro-3-nitrobenzoic acid is dissolved in methanol and treated with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The mixture is heated to 50°C for an extended period (e.g., 16 hours) to drive the equilibrium towards the ester product. chemicalbook.com After the reaction, the excess methanol is removed, and the residue is worked up by dissolving it in an organic solvent and washing with an aqueous bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid. chemicalbook.com This method is effective, yielding the crude ester in high yield (93% for methyl 2-fluoro-3-nitrobenzoate). chemicalbook.com
Table 2: Acid-Catalyzed Esterification of 2-Fluoro-3-nitrobenzoic Acid
| Carboxylic Acid | Alcohol | Catalyst | Temperature | Time | Yield |
| 2-Fluoro-3-nitrobenzoic Acid | Methanol | Conc. H₂SO₄ | 50°C | 16 h | 93% |
Activation of Carboxylic Acid Followed by Methanolysis
To achieve esterification under milder conditions or when the substrate is sensitive to strong acids and high temperatures, the carboxylic acid can be first converted to a more reactive derivative. A common approach involves activating the carboxylic acid with an agent like oxalyl chloride or thionyl chloride.
For the synthesis of methyl 2-fluoro-3-nitrobenzoate, the precursor acid (2-fluoro-3-nitrobenzoic acid) is suspended in a dry, inert solvent such as dichloromethane (DCM). chemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride. chemicalbook.com The reaction proceeds at room temperature, and the completion is indicated by the cessation of gas evolution. chemicalbook.com Following this activation step, excess methanol is added to the reaction mixture. The resulting acyl chloride readily reacts with methanol to form the desired methyl ester. This two-stage procedure is typically rapid and efficient. chemicalbook.com
Novel Approaches and Methodological Refinements in Synthetic Design
While the classical methods described are robust, research continues to explore more efficient, environmentally benign, and versatile synthetic routes. Novel approaches in organic synthesis often focus on the development of new catalysts and fluorinating agents that could be applied to the synthesis of this compound and its analogues.
One area of advancement is the use of heterogeneous catalysts for esterification reactions. For instance, metal-organic frameworks (MOFs), such as UiO-66-NH₂, have been successfully employed as catalysts for the methyl esterification of various fluorinated aromatic carboxylic acids using methanol. rsc.orgsemanticscholar.org These catalysts offer advantages such as reduced reaction times compared to traditional methods and ease of separation from the reaction mixture. rsc.org The application of such catalytic systems could represent a methodological refinement for the synthesis of this compound, potentially leading to more sustainable industrial processes.
Another area of innovation lies in the synthesis of the fluorinated precursors themselves. Recent studies have investigated the nucleophilic fluorination of 1-arylbenziodoxolones as a route to 2-fluorobenzoic acids. arkat-usa.org This method explores different solvents and substituents to optimize the yield of the fluorinated acid. arkat-usa.org Developing novel fluorination techniques is crucial for accessing a wider variety of fluorinated building blocks, which could serve as precursors for complex esters like this compound.
These modern approaches, focusing on advanced catalytic systems and novel reaction pathways, represent the ongoing evolution of synthetic design aimed at improving the efficiency and scope of producing valuable chemical intermediates.
Exploration of Microwave-Assisted Synthesis for Fluoro-Nitrobenzoates
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. sphinxsai.comjocpr.com The application of microwave irradiation in the synthesis of fluoro-nitrobenzoates is driven by its ability to provide rapid and uniform heating to the reaction mixture, which can be particularly advantageous for thermally sensitive substrates or for driving reactions to completion quickly. sphinxsai.com
Conventional methods for the synthesis of similar nitroaromatic esters can require prolonged reaction times, sometimes extending over several hours. In contrast, microwave-assisted synthesis can often reduce reaction times to a matter of minutes. sphinxsai.comukm.my This rapid heating is a result of the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.
Research into the microwave-assisted synthesis of various heterocyclic and aromatic compounds has consistently demonstrated significant improvements in reaction efficiency. sphinxsai.comjocpr.comukm.my For example, comparative studies have shown that reactions that take hours under conventional reflux conditions can be completed in minutes under microwave irradiation, with yields often increasing by 10-30%. sphinxsai.com
While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the successful application of this technology to a wide range of other esters and nitroaromatic compounds suggests its high potential in this area. nih.govnih.gov The synthesis would likely involve the esterification of 2-fluoro-3-nitrobenzoic acid with methanol under microwave irradiation, possibly with a catalytic amount of acid.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a generic esterification reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 2-15 hours | 2-8 minutes |
| Yield | Typically lower | Often 10-30% higher |
| Energy Consumption | Higher | Lower |
| Solvent Usage | Often requires larger volumes | Can often be performed with less solvent or solvent-free |
Catalytic Systems for Enhanced Regioselectivity and Yield in Halogenation and Nitration Steps
The regioselectivity of the nitration and halogenation steps is crucial in the synthesis of this compound to ensure the correct placement of the nitro and fluoro groups on the benzene (B151609) ring. The development of advanced catalytic systems is key to achieving high regioselectivity and yields, minimizing the formation of unwanted isomers.
The nitration of methyl benzoate (B1203000) and its derivatives is a classic example of an electrophilic aromatic substitution reaction. rsc.org The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. rsc.org In the case of a precursor like methyl 3-fluorobenzoate, the fluorine atom and the ester group will direct the incoming nitro group. To enhance the desired regioselectivity, various catalytic approaches are being explored. Phase-transfer catalysis, for instance, has been shown to improve the selectivity and conversion in the nitration of xylenes, suggesting its potential applicability to fluorinated benzoates. researchgate.net
In the context of halogenation, palladium-catalyzed C-H activation has emerged as a powerful strategy for achieving high regioselectivity. nih.gov While not directly applicable to nitration, the principles of directed C-H functionalization are relevant. For related compounds, catalytic systems often employ a directing group on the molecule to guide the catalyst to a specific C-H bond for activation and subsequent functionalization.
For the nitration of aromatic compounds, the use of solid acid catalysts and zeolites is also an area of active research. These catalysts can offer advantages in terms of handling, recovery, and potential for shape-selective catalysis, which could enhance the formation of the desired isomer. The use of perfluorinated rare earth metal catalysts has also been reported for the nitration of aromatic compounds. researchgate.net
Development of Green Chemistry Pathways for this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. For the production of this compound, this involves the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes.
One of the key aspects of green chemistry is the move towards solvent-free or greener solvent systems. javeriana.edu.co Traditional nitration reactions often use a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant amounts of acidic waste. frontiersin.org Research is ongoing into alternative nitrating agents and catalytic systems that can operate under milder and more environmentally benign conditions. frontiersin.org
Microwave-assisted synthesis, as discussed earlier, is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of solvents. sphinxsai.com Similarly, the use of solid acid catalysts can contribute to a greener process by simplifying catalyst recovery and reducing waste streams.
To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. These include:
Atom Economy: This metric calculates the proportion of reactant atoms that are incorporated into the final product.
E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the product.
Process Mass Intensity (PMI): This is the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product.
The ideal green process would have a high atom economy, a low E-factor, and a low PMI. The development of green chemistry pathways for this compound would involve optimizing the synthesis to improve these metrics.
Table 2: Green Chemistry Metrics
| Metric | Definition | Ideal Value |
|---|---|---|
| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% |
| E-Factor | Total Waste (kg) / Product (kg) | 0 |
| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product Mass (kg) | 1 |
Process Optimization and Scalability Studies for Industrial Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters and consideration of scalability factors. For the industrial synthesis of this compound, key considerations include reaction kinetics, heat management, mass transfer, and process safety. patsnap.com
A common route to this compound involves the esterification of 2-fluoro-3-nitrobenzoic acid. chemicalbook.com The synthesis of this precursor acid has been described in patents as a high-yield process suitable for large-scale production, starting from readily available materials like o-methylphenol. wipo.int The subsequent esterification with methanol, often catalyzed by an acid like sulfuric acid, is a well-established reaction. patsnap.comchemicalbook.com
For industrial-scale production, continuous flow reactors are increasingly being adopted over traditional batch reactors. google.com Continuous flow systems offer several advantages, particularly for highly exothermic reactions like nitration. These include superior heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. A patent for a related compound, 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, describes a continuous flow nitration process with a residence time of just 6 minutes, achieving a 90% yield and 99.2% purity. google.com This highlights the potential of continuous flow technology for the safe and efficient large-scale production of fluoro-nitroaromatic compounds.
Process optimization studies would involve a systematic investigation of various parameters to maximize yield and purity while minimizing costs and environmental impact. These parameters include:
Temperature: Controlling the reaction temperature is critical for managing reaction rates and preventing side reactions.
Reactant Concentration and Stoichiometry: Optimizing the ratio of reactants and their concentration can improve conversion and selectivity.
Catalyst Loading: For catalyzed reactions, finding the optimal amount of catalyst is essential for balancing reaction rate and cost.
Residence Time (for continuous flow): In a flow reactor, the time the reactants spend in the reaction zone is a critical parameter that influences conversion.
By carefully studying these parameters, a robust and scalable process for the industrial synthesis of this compound can be developed.
Table 3: Key Parameters for Process Optimization and Scalability
| Parameter | Importance in Process Optimization and Scalability |
|---|---|
| Reaction Temperature | Affects reaction rate, selectivity, and safety. |
| Reactant Ratios | Impacts conversion, yield, and raw material costs. |
| Catalyst Selection and Loading | Influences reaction rate, selectivity, and process economics. |
| Mixing and Mass Transfer | Crucial for ensuring uniform reaction conditions and preventing localized "hot spots." |
| Heat Management | Essential for controlling exothermic reactions and ensuring process safety. |
| Downstream Processing | Purification and isolation of the final product can significantly impact overall process efficiency and cost. |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Fluoro 2 Nitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Aromatic Ring System
The electron-deficient nature of the aromatic ring in methyl 3-fluoro-2-nitrobenzoate makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly influenced by the electronic properties of the fluorine and nitro substituents.
Role of Fluorine and Nitro Groups in Activating the Aromatic Ring
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which serve to stabilize the negative charge of this intermediate.
The fluorine atom in this compound is positioned meta to the nitro group. While ortho and para relationships between the leaving group and a strong electron-withdrawing group are most effective for SNAr activation, the combined electron-withdrawing power of the nitro and methyl ester groups still renders the ring susceptible to nucleophilic attack. The fluorine atom itself can act as the leaving group in SNAr reactions, a common occurrence in fluoro-nitro-aromatic compounds.
Substituent Effects on Reaction Kinetics and Product Distribution
The kinetics and product distribution of SNAr reactions on this compound are dictated by the nature of the attacking nucleophile and the reaction conditions. The fluorine atom is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates its cleavage.
In reactions with nucleophiles such as amines, alkoxides, or thiolates, the fluorine atom is the expected site of substitution. For instance, reaction with an amine (e.g., morpholine) would be expected to yield the corresponding 3-amino-2-nitrobenzoate derivative. Similarly, reaction with an alkoxide, such as sodium methoxide (B1231860), would lead to the formation of a 3-methoxy-2-nitrobenzoate product.
The relative reactivity of different halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, which is facilitated by the strong electron-withdrawing nature of fluorine.
Table 1: Predicted Products of SNAr Reactions with this compound
| Nucleophile | Predicted Product |
|---|---|
| Ammonia (NH₃) | Methyl 3-amino-2-nitrobenzoate |
| Sodium Methoxide (NaOCH₃) | Methyl 3-methoxy-2-nitrobenzoate |
| Sodium Thiophenoxide (NaSPh) | Methyl 3-(phenylthio)-2-nitrobenzoate |
Reduction Chemistry of the Nitro Group to Amino Derivatives
The nitro group of this compound is readily reduced to an amino group, providing a versatile handle for further synthetic transformations. The resulting methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals. nih.govaiinmr.com
Selective Reduction Strategies (e.g., Catalytic Hydrogenation, Metal Reductions)
Several methods can be employed for the selective reduction of the nitro group without affecting the methyl ester or the fluorine atom.
Catalytic Hydrogenation: This is a common and often high-yielding method for the reduction of nitroarenes. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under an atmosphere of hydrogen gas. researchgate.net The choice of solvent can vary, with alcohols like methanol (B129727) or ethanol (B145695) being frequently used. This method is generally clean, and the product can often be isolated by simple filtration of the catalyst and removal of the solvent.
Metal Reductions: The reduction of nitro groups can also be achieved using metals in acidic media. Common examples include tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron (Fe) in acetic acid (AcOH). sciencemadness.org These methods are robust and effective but may require a more extensive workup to remove metal salts. For example, after reduction with tin and HCl, the reaction mixture is typically made basic to precipitate tin hydroxides, which are then filtered off before extracting the desired amine product.
Formation of Methyl 3-Amino-2-fluorobenzoate as a Key Intermediate
The reduction of this compound yields methyl 3-amino-2-fluorobenzoate. This product is a valuable building block in organic synthesis. researchgate.netdoaj.org For example, it is a precursor in the synthesis of kinase inhibitors used in cancer therapy. nih.gov The presence of the amino group allows for a wide range of subsequent reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation, or use as a nucleophile in coupling reactions. The fluorine atom remains on the ring, which can be advantageous for modulating the physicochemical properties of the final molecule, such as metabolic stability and binding affinity.
Table 2: Comparison of Reduction Methods for Nitroarenes
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (or Pt/C, Raney Ni) | Room temperature to moderate heat, atmospheric to high pressure | High yields, clean reaction, easy product isolation | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive |
| Metal Reduction (Tin) | Sn or SnCl₂, HCl | Reflux | Strong reducing agent, widely applicable | Requires stoichiometric amounts of metal, workup can be tedious |
| Metal Reduction (Iron) | Fe, AcOH or HCl | Reflux | Inexpensive, environmentally benign metal | Can require long reaction times, large amount of iron sludge |
Ester Hydrolysis and Transesterification Pathways
The methyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions are fundamental transformations in organic synthesis.
Ester Hydrolysis: The conversion of the methyl ester back to the carboxylic acid (3-fluoro-2-nitrobenzoic acid) can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, and the position of the equilibrium can be shifted towards the products by using a large excess of water.
Base-promoted hydrolysis (saponification) is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically carried out in a mixture of water and an alcohol to ensure solubility. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic conditions (e.g., with H₂SO₄) will lead to the formation of ethyl 3-fluoro-2-nitrobenzoate. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used.
The presence of the electron-withdrawing nitro and fluoro groups can influence the rate of these reactions. For base-promoted hydrolysis, these groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion, potentially increasing the reaction rate compared to an unsubstituted methyl benzoate (B1203000).
Acid- and Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of this compound to 3-fluoro-2-nitrobenzoic acid can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of the ester proceeds via a multi-step mechanism. The initial step involves the protonation of the carbonyl oxygen of the ester group by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent tetrahedral intermediate then undergoes proton transfer and elimination of a methanol molecule to yield the carboxylic acid and regenerate the acid catalyst. The presence of the electron-withdrawing nitro and fluoro groups is expected to have a minimal direct electronic effect on the rate of acid-catalyzed hydrolysis, which is primarily influenced by the concentration of the acid catalyst and the stability of the protonated intermediate.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as hydroxide ion (OH⁻), the ester undergoes saponification, which is an irreversible process. orgsyn.org The mechanism involves the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the methoxide ion (CH₃O⁻) as the leaving group and the formation of the carboxylic acid. The newly formed carboxylic acid is then deprotonated by the strong base (methoxide or hydroxide) to form the carboxylate salt. orgsyn.org The reaction is driven to completion by this final acid-base reaction.
The rate of base-catalyzed hydrolysis is significantly influenced by the electronic effects of the substituents on the aromatic ring. oieau.fr The strongly electron-withdrawing nitro group at the ortho position and the moderately electron-withdrawing fluoro group at the meta position both increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the ester more susceptible to nucleophilic attack by the hydroxide ion, and therefore, this compound is expected to undergo base-catalyzed hydrolysis more readily than unsubstituted methyl benzoate. oieau.fr
Kinetic Studies of Ester Cleavage
Electron-withdrawing groups have positive σ values and accelerate the rate of base-catalyzed hydrolysis, whereas electron-donating groups have negative σ values and retard the reaction. The nitro group is a strong electron-withdrawing group, especially when positioned ortho or para to the reaction center, and thus significantly increases the rate of hydrolysis. oieau.fr The fluoro group is also electron-withdrawing by induction.
A study on the hydrolysis of various substituted methyl benzoates demonstrated a clear linear free-energy relationship between the logarithm of the hydrolysis rate constant and the Hammett σ constant. oieau.fr Based on the additive effects of the substituents, the presence of both a 2-nitro and a 3-fluoro group would be expected to lead to a significantly faster rate of base-catalyzed hydrolysis compared to methyl benzoate or even methyl 3-nitrobenzoate. orgsyn.orgoieau.fr
Table 1: Hammett Substituent Constants and Relative Hydrolysis Rates of Substituted Methyl Benzoates
| Compound | Substituent | Hammett Constant (σ) | Relative Hydrolysis Rate (approx.) |
|---|---|---|---|
| Methyl 4-methoxybenzoate | 4-OCH₃ | -0.27 | 0.2 |
| Methyl 4-methylbenzoate | 4-CH₃ | -0.17 | 0.5 |
| Methyl benzoate | H | 0.00 | 1 |
| Methyl 4-chlorobenzoate | 4-Cl | 0.23 | 2.5 |
| Methyl 3-chlorobenzoate | 3-Cl | 0.37 | 4.0 |
| Methyl 3-nitrobenzoate | 3-NO₂ | 0.71 | 50 |
This table is illustrative and compiled from general data on Hammett constants and their correlation with the base-catalyzed hydrolysis of methyl benzoates. The relative rates are approximate and intended for comparison.
Electrophilic Aromatic Substitution (EAS) Reactivity of the Fluoro-Nitrobenzoate Scaffold
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions due to the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the ester group (-COOCH₃). The fluoro group also contributes to this deactivation through its inductive effect.
Both the nitro group and the ester group are meta-directing deactivators. aiinmr.com The fluoro group, while deactivating, is an ortho-, para-director. In this specific substitution pattern, the directing effects of the substituents are as follows:
The nitro group at C2 directs incoming electrophiles to C4 and C6.
The ester group at C1 directs incoming electrophiles to C5.
The fluoro group at C3 directs incoming electrophiles to C4 and C6 (ortho) and C5 (para).
Considering the combined influence of these groups, the most likely positions for electrophilic attack would be C4 and C5. The C4 position is favored by the directing effects of the nitro and fluoro groups. The C5 position is favored by the ester and fluoro groups. The strong deactivation of the ring means that harsh reaction conditions would likely be required for any EAS reaction to proceed. For instance, nitration would require aggressive reagents like fuming nitric acid in concentrated sulfuric acid. aiinmr.com
Exploration of Rearrangement and Cycloaddition Reactions
Rearrangement Reactions:
Aromatic nitro compounds, particularly those with ortho substituents, can undergo rearrangement reactions under certain conditions, such as in strong acids. For example, some o-nitrophenols are known to rearrange in trifluoromethanesulphonic acid. rsc.orgrsc.org While this compound is not a phenol, the principle of intramolecular migration of a nitro group in a protonated intermediate could potentially apply under strongly acidic conditions, although such a reaction has not been reported for this specific substrate.
Cycloaddition Reactions:
The electron-deficient nature of the aromatic ring in this compound, due to the nitro and ester groups, makes it a potential candidate for certain types of cycloaddition reactions. For instance, dearomative [3+2] cycloaddition reactions have been reported for nitrobenzothiophenes with azomethine ylides. rsc.org It is conceivable that under appropriate conditions, the fluoro-nitrobenzoate scaffold could act as a dipolarophile in reactions with suitable 1,3-dipoles.
Furthermore, the nitro group itself can participate in cycloadditions. While less common for aromatic nitro compounds, the transformation of nitro groups into other functionalities that are active in cycloadditions is a possibility. Theoretical studies on [3+2] cycloaddition reactions involving nitrones, which can be formed from nitroso compounds (which in turn can be derived from nitro compounds), highlight the complexity and potential for such transformations. nih.gov
Derivatization and Structural Modification of Methyl 3 Fluoro 2 Nitrobenzoate
Synthesis of Novel Fluoro-nitrobenzene Derivatives
The inherent reactivity of the functional groups on Methyl 3-Fluoro-2-nitrobenzoate allows for its use as a scaffold to generate other fluoro-nitrobenzene derivatives. The primary transformations involve modifications of the methyl ester and the nitro group.
One of the most fundamental reactions is the hydrolysis of the methyl ester group. Under basic or acidic conditions, the ester can be converted back to the corresponding carboxylic acid, 2-fluoro-3-nitrobenzoic acid. This acid is a crucial intermediate itself, used in the synthesis of pharmaceuticals and agrochemicals. gneechem.com
Conversely, transesterification can be employed to generate different esters. By reacting this compound with various alcohols in the presence of an acid or base catalyst, a library of new fluoro-nitrophenyl esters can be synthesized, potentially altering the compound's physical and biological properties.
The nitro group is also a key site for derivatization. Selective reduction of the nitro group can yield Methyl 2-amino-3-fluorobenzoate. This transformation is pivotal as the resulting aniline (B41778) derivative is a common precursor for a multitude of further reactions, including diazotization and the formation of heterocyclic systems.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions can lead to novel derivatives. Although the fluorine atom is not activated by the nitro group in the ortho or para positions, under specific conditions, it can be displaced by potent nucleophiles. More commonly, the nitro group itself can be displaced in SNAr reactions on highly electron-deficient aromatic rings. researchgate.net
Preparation of Fluoro-nitrophenyl Esters and Ethers
The generation of diverse esters and ethers from this compound expands its synthetic utility.
Ester Derivatives: As mentioned, transesterification is a straightforward method for creating a variety of ester derivatives. The reaction involves heating this compound with a different alcohol (e.g., ethanol (B145695), isopropanol, or more complex alcohols) along with a catalytic amount of acid (like sulfuric acid) or a base. This equilibrium-driven process can be pushed towards the product by using an excess of the new alcohol or by removing the methanol (B129727) byproduct.
Table 1: Examples of Transesterification Reactions
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Ethanol (excess), H₂SO₄ (cat.) | Ethyl 3-Fluoro-2-nitrobenzoate |
| This compound | Isopropanol (excess), H₂SO₄ (cat.) | Isopropyl 3-Fluoro-2-nitrobenzoate |
| This compound | Benzyl alcohol, NaOMe (cat.) | Benzyl 3-Fluoro-2-nitrobenzoate |
Ether Derivatives: The synthesis of fluoro-nitrophenyl ethers from this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). In this case, the fluorine atom, which is meta to the strongly electron-withdrawing nitro group, is not highly activated for displacement. However, the nitro group itself, being ortho to the ester, significantly acidifies the ring protons and influences reactivity. Displacement of the fluorine atom by an alkoxide or phenoxide nucleophile can occur, though it may require forcing conditions. In some cases, particularly with substrates activated by multiple electron-withdrawing groups, the nitro group itself can be displaced by a nucleophile. researchgate.net For instance, reactions of similar fluoronitrobenzene compounds with alkoxides have been shown to yield the corresponding ethers. beilstein-journals.org
Functionalization at the Aromatic Ring via Directed Metalation or Cross-Coupling Reactions
Directed ortho-Metalation (DoM): DoM is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Common DMGs include amides, methoxy (B1213986) groups, and tertiary amines. wikipedia.org For this compound, neither the methyl ester, the nitro group, nor the fluorine atom are considered strong DMGs. organic-chemistry.org The ester and nitro groups are highly electrophilic and would likely react with the strongly nucleophilic and basic organolithium reagents (e.g., n-butyllithium) required for deprotonation. baranlab.org Therefore, direct functionalization of the aromatic ring via DoM is generally not a viable strategy for this specific compound without prior modification to install a suitable DMG.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com For this compound, several theoretical pathways exist:
Denitrative Coupling: In recent years, methods for the direct use of a nitro group as a leaving group in cross-coupling reactions have been developed. This would allow for the direct replacement of the nitro group with various substituents, although it is a challenging transformation that often requires specific catalyst systems.
Coupling via a Transformed Nitro Group: A more conventional and reliable approach involves the chemical modification of the nitro group into a more suitable coupling partner. The nitro group can be reduced to an amine (—NH₂). This amine can then be converted into a halide (—Br, —I) via a Sandmeyer reaction or into a triflate (—OTf) group. These groups are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of new alkyl, aryl, alkynyl, or amino groups at the C2 position.
C-H Activation: Direct C-H activation is an emerging field that could potentially functionalize the C4, C5, or C6 positions of the ring. However, achieving regioselectivity among the available C-H bonds in the presence of the existing functional groups would be a significant synthetic challenge.
Formation of Heterocyclic Compounds Incorporating the Benzoate (B1203000) Moiety
This compound is a valuable precursor for synthesizing heterocyclic compounds, particularly those containing a fused benzene (B151609) ring. The key synthetic step is the reduction of the nitro group to an amine, yielding Methyl 2-amino-3-fluorobenzoate . This ortho-amino benzoate is a classic starting material for building a second ring.
Table 2: Heterocyclic Systems from Methyl 2-amino-3-fluorobenzoate
| Reagent(s) | Resulting Heterocyclic Core | Reaction Type |
|---|---|---|
| Formic acid or Formamide | Fluoro-quinazolinone derivative | Condensation/Cyclization |
| Phosgene (B1210022) or its equivalent | Fluoro-isatoic anhydride (B1165640) derivative | Cyclization |
| α-Haloketone | Fluoro-quinoxaline derivative | Condensation/Cyclization |
| Chloroacetyl chloride, then base | Fluoro-benzoxazinone derivative | Acylation/Intramolecular SN2 |
For example, condensation of the amino group with a one-carbon unit like formic acid or a derivative can lead to the formation of quinazolinone structures. Reaction with phosgene or triphosgene (B27547) can yield isatoic anhydride analogues, which are themselves versatile intermediates. Condensation with 1,2-dicarbonyl compounds or their equivalents can be used to construct quinoxaline (B1680401) rings. These reactions demonstrate how the initial functional groups of this compound can be strategically manipulated to build complex heterocyclic frameworks.
Chiral Derivatization and Stereoselective Transformations
This compound is an achiral molecule. The introduction of chirality would require a reaction that creates a new stereocenter either on the ring or on one of the substituents.
Asymmetric Reduction: While the reduction of the nitro group itself does not create a stereocenter, if other prochiral groups were present, their reduction could be achieved stereoselectively. For example, if a ketone were introduced onto the ring (via Friedel-Crafts acylation of a derivative, for instance), its asymmetric reduction using chiral catalysts or reagents (e.g., those used in Noyori or Corey-Bakshi-Shibata reductions) would yield a chiral alcohol.
Diastereoselective Reactions: If a chiral auxiliary is attached to the molecule, for example by forming an amide from the corresponding carboxylic acid with a chiral amine, this could direct subsequent reactions to occur diastereoselectively. For instance, addition of a nucleophile to a double bond introduced onto a side chain could be influenced by the steric and electronic properties of the chiral auxiliary.
Enantioselective Catalysis: A more direct approach would involve enantioselective catalysis on a derivative. For example, a derivative of this compound could be prepared to contain a prochiral center. A subsequent reaction at this center, mediated by a chiral catalyst, could then proceed with high enantioselectivity. However, specific examples of stereoselective transformations starting directly from this compound are not widely reported in the literature, and such strategies remain largely in the domain of synthetic planning rather than established procedures.
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Methyl 3-Fluoro-2-nitrobenzoate as an Intermediate for Pharmaceutical Active Pharmaceutical Ingredients (APIs)
The compound serves as a critical precursor in the creation of various pharmaceutically active molecules. The nitro and fluoro groups can be readily transformed or can direct reactions to specific positions on the aromatic ring, enabling the construction of complex drug scaffolds.
This compound is a key building block in the synthesis of intermediates for anticancer agents. The reduction of its nitro group yields methyl 2-fluoro-3-aminobenzoate, a compound identified as a crucial intermediate for new anticancer drugs. patsnap.com This amino derivative is then used in subsequent steps to construct more complex heterocyclic systems found in various therapeutic agents.
While not a direct precursor, the structural motif of a fluoro-nitrobenzoate is central to the synthesis of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors like Rucaparib. nih.gov For instance, a closely related analogue, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is explicitly used in the preparation of Rucaparib. google.comgoogle.com Rucaparib is an inhibitor of the PARP enzyme, which is essential for DNA repair. In cancer cells with existing DNA repair deficiencies (such as those with BRCA mutations), inhibiting PARP leads to cell death, a concept known as synthetic lethality. nih.gov The synthesis pathways for these inhibitors highlight the importance of the fluoro-nitro aromatic scaffold in achieving the final complex molecular architecture required for therapeutic activity. google.comgoogle.com Other PARP inhibitors, such as Talazoparib, also feature complex heterocyclic systems built upon substituted aromatic rings. nih.gov
The fluoro and nitro substituted benzene (B151609) ring, characteristic of this compound, is a structural feature found in various compounds investigated for antibacterial properties. Research has shown that related fluorobenzothiazole derivatives exhibit moderate to significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net The presence of fluoro and nitro groups on the phenyl ring attached to the core heterocyclic structure is believed to contribute to this activity. researchgate.net
Furthermore, libraries of fluorobenzoylthiosemicarbazides have been synthesized and tested against Gram-positive bacteria, showing that the fluorobenzoyl group is a useful component for antibacterial potency. nih.gov Another related compound, 4-fluoro-3-nitrobenzoic acid, serves as a precursor for benzimidazoles, a class of compounds known to possess antimicrobial properties. ossila.com These examples demonstrate the utility of the fluoro-nitro aromatic scaffold in the development of new antibacterial agents.
The structure of this compound makes it an important starting material for molecules designed for enzyme inhibition. As discussed previously, its role as a precursor to PARP inhibitor analogues is a prime example of its application in this area. google.comnih.gov The fluorine atom is a key feature in many enzyme inhibitors, often used to enhance binding affinity or alter electronic properties of the molecule. nih.gov The ability to convert the nitro group into an amine allows for the construction of benzimidazole (B57391) derivatives, which are known to inhibit various enzymes. ossila.comnih.gov The strategic placement of these functional groups allows synthetic chemists to build molecules that can fit into and block the active sites of specific target enzymes.
There is currently no available research data linking this compound or its direct derivatives to the modulation of neurotrophic factors.
Utility in Agrochemical and Specialty Chemical Synthesis
While the core structure of fluorinated nitroaromatic compounds is utilized in the agrochemical industry, specific applications or synthesis pathways involving this compound have not been documented in available research.
Contributions to Materials Science and Advanced Organic Materials
Though not directly documented for this compound, related compounds suggest potential applications in materials science. For example, the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid, has been identified as a suitable precursor for creating block-co-polymers used in the construction of polymersomes. ossila.com The presence of multiple reactive sites on the molecule allows for it to be potentially incorporated into polymer chains, suggesting a possible, though as yet unexplored, role for this compound as a monomer for advanced organic materials. ossila.com
Compound Data
Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 2-fluoro-3-nitrobenzoate | nih.govsigmaaldrich.com |
| CAS Number | 946126-94-9, 1214353-57-7 | chemicalbook.comchemicalbook.comabacipharma.com |
| Molecular Formula | C₈H₆FNO₄ | nih.govchemicalbook.com |
| Molecular Weight | 199.14 g/mol | nih.govchemicalbook.com |
| Appearance | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |
| InChI Key | VEKYKLDXYNUERO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| SMILES | COC(=O)C1=C(C(=CC=C1)N+[O-])F | nih.gov |
Spectroscopic and Spectrometric Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Methyl 3-Fluoro-2-nitrobenzoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule's connectivity and spatial arrangement can be constructed.
¹H, ¹³C, and ¹⁹F NMR Spectral Analysis and Interpretation
The analysis of one-dimensional NMR spectra provides foundational information about the chemical environment of each type of nucleus within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as a complex multiplet system in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the electron-withdrawing nitro and fluoro groups. The specific splitting patterns will be influenced by both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The methyl ester protons will present as a sharp singlet further upfield, generally around 3.9-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, around 164-166 ppm. aiinmr.com The aromatic carbons will resonate in the 115-150 ppm range. The carbon directly bonded to the fluorine atom (C-3) will show a large one-bond carbon-fluorine coupling constant (¹JCF), while other aromatic carbons will exhibit smaller, through-bond couplings. The carbon attached to the nitro group (C-2) will also be significantly deshielded. The methyl ester carbon will appear at approximately 53 ppm. aiinmr.com
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single resonance is expected. Its chemical shift will be influenced by the electronic effects of the adjacent nitro and ester groups. Couplings to the neighboring aromatic protons will result in a multiplet structure for the ¹⁹F signal.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) | Assignment |
| ¹H | ~8.0-8.3 | Multiplet | Aromatic Protons (H-4, H-5, H-6) |
| ¹H | ~3.9-4.0 | Singlet | -OCH₃ |
| ¹³C | ~164-166 | Singlet | C=O |
| ¹³C | ~115-150 | Multiplets (with C-F coupling) | Aromatic Carbons (C-1 to C-6) |
| ¹³C | ~53 | Singlet | -OCH₃ |
| ¹⁹F | Varies | Multiplet (due to H-F coupling) | C-F |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments
To unambiguously assign the signals observed in the one-dimensional NMR spectra and to confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons on the benzene (B151609) ring, allowing for the tracing of the proton network and confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Correlations from the methyl protons to the ester carbonyl carbon and the ester oxygen-bearing carbon.
Correlations from the aromatic protons to neighboring and more distant aromatic carbons, which helps in assigning the quaternary carbons and confirming the substitution pattern on the benzene ring.
Conformational Analysis via NMR Spectroscopy
The conformation of this compound, particularly the orientation of the ester and nitro groups relative to the benzene ring, can be investigated using NMR techniques. The presence of bulky and electronically interacting substituents can lead to restricted rotation around the C-C and C-O single bonds, potentially resulting in preferred conformations.
Through-space interactions can be detected using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. For instance, an NOE between a proton on the methyl ester group and a nearby aromatic proton would provide evidence for a specific spatial arrangement. Furthermore, the magnitude of long-range proton-fluorine and carbon-fluorine coupling constants can be sensitive to the dihedral angles, offering insights into the molecule's preferred conformation in solution. Theoretical calculations are often used in conjunction with experimental NMR data to model the potential energy surface and identify the most stable conformers.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are expected to display characteristic absorption and scattering bands corresponding to its constituent functional groups.
Carbonyl Group (C=O): A strong absorption band in the IR spectrum is anticipated in the region of 1720-1740 cm⁻¹ for the ester carbonyl stretching vibration. chegg.com
Nitro Group (NO₂): The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch typically appearing as a strong band between 1520 and 1560 cm⁻¹, and a symmetric stretch appearing as a somewhat weaker band between 1340 and 1370 cm⁻¹. researchgate.net
C-F Bond: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the IR spectrum, generally in the range of 1100-1300 cm⁻¹.
Aromatic Ring: The C=C stretching vibrations of the benzene ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.
Ester C-O Bonds: The C-O stretching vibrations of the ester group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| Ester C=O | Stretch | 1720-1740 | Strong |
| Nitro NO₂ | Asymmetric Stretch | 1520-1560 | Strong |
| Nitro NO₂ | Symmetric Stretch | 1340-1370 | Medium-Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |
| C-F | Stretch | 1100-1300 | Strong |
| Ester C-O | Stretch | 1000-1300 | Medium-Strong |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aromatic C-H | Out-of-plane Bend | 700-900 | Strong |
Investigation of Intermolecular Interactions and Solid-State Conformations
When analyzed in the solid state, vibrational spectroscopy can offer insights into intermolecular interactions, such as dipole-dipole forces and crystal packing effects. These interactions can lead to shifts in vibrational frequencies and changes in peak shapes compared to the solution or gas phase. For instance, the C=O and NO₂ stretching frequencies can be sensitive to the molecular packing in the crystal lattice.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS confirms the molecular mass and provides crucial information about its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 199.14 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting molecular ion (M+) and various fragment ions are detected. While a specific experimental spectrum for this compound is not detailed in the provided literature, the fragmentation can be predicted based on its structure and comparison with similar molecules like Methyl 3-nitrobenzoate. chemicalbook.com A common fragmentation pathway for esters involves the loss of the alkoxy group (-OCH3) to form a stable acylium ion. ucalgary.ca
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, the calculated monoisotopic mass is 199.02808583 Da, corresponding to the elemental formula C₈H₆FNO₄. nih.gov This exact mass measurement is a definitive method for confirming the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆FNO₄ | nih.govuni.lu |
| Exact Mass | 199.02808583 Da | nih.gov |
Data computed by PubChem.
Tandem Mass Spectrometry (MS/MS) is a two-stage process that offers deeper structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M+H]⁺, or [M-H]⁻) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting product ions are analyzed in a second mass analyzer.
This technique allows for the detailed mapping of fragmentation pathways, providing unambiguous structural information. For this compound, an MS/MS analysis would likely involve selecting the precursor ion with an m/z of ~199.028. The fragmentation would be expected to show characteristic losses, such as:
Loss of a methoxy (B1213986) radical (•OCH₃) , leading to the formation of the 3-fluoro-2-nitrobenzoyl acylium ion.
Loss of nitrogen dioxide (•NO₂) or nitric oxide (•NO) , which are common fragmentation patterns for nitroaromatic compounds.
Loss of carbon monoxide (CO) from fragment ions.
By analyzing the masses of these product ions, the connectivity of the atoms within the molecule can be confirmed. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have also been calculated for various adducts of this compound, providing another layer of data for structural confirmation. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 200.03537 | 135.3 |
| [M+Na]⁺ | 222.01731 | 143.8 |
| [M-H]⁻ | 198.02081 | 138.4 |
Data calculated using CCSbase and available via PubChemLite. uni.lu
UV-Vis Spectroscopy for Electronic Transitions and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from a ground state to an excited state. libretexts.org The structure of this compound contains several chromophores—the benzene ring, the nitro group (NO₂), and the carbonyl group (C=O) of the ester—which are responsible for its UV absorption profile.
The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the most relevant transitions are π→π* and n→π*. shu.ac.ukcutm.ac.in
π→π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and C=O double bond. They are typically characterized by high molar absorptivity. shu.ac.uk
n→π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and ester groups, to a π* antibonding orbital. cutm.ac.in These transitions generally have lower molar absorptivity. shu.ac.uk
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Chromophore | Expected Spectral Region |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | Aromatic Ring, C=O, NO₂ | High energy (shorter wavelength) |
Environmental and Sustainable Synthesis Considerations for Methyl 3 Fluoro 2 Nitrobenzoate
Application of Green Chemistry Principles in Synthetic Route Design
The traditional synthesis of Methyl 3-fluoro-2-nitrobenzoate typically involves the esterification of 3-fluoro-2-nitrobenzoic acid with methanol (B129727), often catalyzed by a strong mineral acid like sulfuric acid. chemicalbook.com Applying green chemistry principles to this process aims to improve its efficiency and reduce its environmental impact. reachemchemicals.com
Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. primescholars.com In an ideal reaction, the atom economy would be 100%, meaning no atoms are wasted as byproducts. rsc.org
The esterification of 3-fluoro-2-nitrobenzoic acid with methanol to yield this compound and water is a common synthetic route. The balanced chemical equation for this reaction is:
C₇H₄FNO₄ + CH₃OH → C₈H₆FNO₄ + H₂O
To calculate the theoretical atom economy, we use the molecular weights of the reactants and the desired product. youtube.com
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Fluoro-2-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 |
| Methanol | CH₃OH | 32.04 |
| Total Reactant Mass | 217.15 | |
| This compound | C₈H₆FNO₄ | 199.14 |
| Water (Byproduct) | H₂O | 18.02 |
The atom economy is calculated as follows:
Atom Economy (%) = (Molecular Mass of Desired Product / Total Molecular Mass of Reactants) x 100
Atom Economy (%) = (199.14 / 217.15) x 100 ≈ 91.70%
A key principle of green chemistry is to design chemical processes that use and generate substances with minimal toxicity to humans and the environment. The traditional synthesis of this compound often employs hazardous materials.
Hazardous Reagents:
Concentrated Sulfuric Acid: A common catalyst for esterification, it is highly corrosive and generates a significant amount of acidic waste that requires neutralization, leading to the formation of large quantities of inorganic salts (e.g., sodium sulfate). patsnap.com
Nitrating Agents: The synthesis of the precursor, 3-fluoro-2-nitrobenzoic acid, often involves nitration using a mixture of nitric acid and sulfuric acid, which is a hazardous and highly exothermic process. nih.gov
Waste Generation: The neutralization of the acid catalyst and any unreacted acids from the nitration step generates substantial aqueous waste with high salt content, which can be challenging and costly to treat. The use of organic solvents for extraction and purification also leads to the generation of volatile organic compound (VOC) waste. europa.eu
Efforts to minimize hazardous substances include replacing strong mineral acids with solid acid catalysts and developing more selective and less hazardous nitration methods. rsc.org
Development of Solvent-Free or Alternative Solvent Methodologies
Organic solvents are a major contributor to the environmental impact of chemical processes. Many common solvents are volatile, flammable, and toxic. Research into solvent-free reactions or the use of greener alternative solvents is a critical area of green chemistry. iastate.edu
Solvent-Free Synthesis: Mechanochemistry, using methods like high-speed ball milling, has emerged as a viable technique for solvent-free esterification at room temperature. nih.gov This approach can lead to high yields in short reaction times without the need for bulk solvents. Microwave-assisted solvent-free synthesis is another promising technique that can accelerate reaction rates and improve energy efficiency. researchgate.net
Alternative Solvents:
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Certain ILs can act as both the solvent and the catalyst for esterification reactions. Nitro-functionalized imidazolium (B1220033) salts have been explored as alternatives to volatile organic solvents like nitromethane. researchgate.net
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. Acidic DESs have been successfully used as catalysts for esterification reactions. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive alternative solvent that can be used for various chemical reactions, including esterification. researchgate.net
Use of Supported Reagents and Catalysts for Improved Separations and Reuse
A significant drawback of homogeneous catalysts, like sulfuric acid, is the difficulty in separating them from the reaction mixture, which often leads to contamination of the product and the generation of waste during neutralization. mdpi.com Heterogeneous catalysts, which are in a different phase from the reactants, offer a solution to this problem.
Advantages of Supported Catalysts:
Easy Separation: Solid catalysts can be easily removed from the liquid reaction mixture by filtration. rsc.org
Reusability: The ability to recover and reuse the catalyst for multiple reaction cycles reduces waste and lowers costs. nih.gov
Improved Selectivity: Supported catalysts can sometimes offer higher selectivity towards the desired product compared to their homogeneous counterparts.
Examples of Supported Catalysts for Esterification:
Solid Acid Catalysts: Materials like sulfated zirconia, zeolites (such as H-beta), and supported heteropolyacids have shown high catalytic activity in esterification reactions. rsc.orgresearchgate.net Spent fluid catalytic cracking (FCC) catalyst, an industrial waste product, has also been repurposed as an efficient solid acid catalyst for ester synthesis. rsc.org
Supported Metal Oxides: Iron oxide nanoparticles supported on mesoporous silica (B1680970) (FeNP@SBA-15) have been demonstrated as efficient and reusable catalysts for the solvent-free esterification of various carboxylic acids. mdpi.com
Polymer-Supported Catalysts: Ion-exchange resins like Amberlyst-15 and porous phenolsulfonic acid-formaldehyde (PSF) resins can act as effective solid acid catalysts for esterification without the need for water removal. mdpi.comorganic-chemistry.org
Life Cycle Assessment (LCA) of this compound Production
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and end-of-life. isc3.org For this compound, a cradle-to-gate LCA would assess the environmental burdens from the acquisition of raw materials to the point where the final product leaves the factory. researchgate.net
While a specific LCA for this compound is not publicly available, the general framework for such an assessment can be outlined. scispace.comsemanticscholar.org
Stages of the Life Cycle to be Assessed:
Raw Material Acquisition: This includes the extraction and processing of feedstocks for the synthesis of precursors like 3-fluoro-2-nitrobenzoic acid and methanol. This stage often involves the use of fossil fuels. acs.org
Chemical Synthesis: This stage would analyze the inputs (energy, water, solvents, catalysts) and outputs (emissions to air and water, solid waste) of each step in the synthesis of this compound.
Purification: The environmental impact of purification steps, such as distillation or crystallization, including the energy consumption and solvent use, would be quantified.
Waste Treatment: The energy and materials required for treating waste streams, such as the neutralization of acidic waste and the incineration or recycling of solvents, are included in the assessment.
Potential Environmental Hotspots: An LCA would likely identify the following as major contributors to the environmental impact of this compound production:
Energy Consumption: The energy required for heating, cooling, and purification processes. isc3.org
Solvent Use: The environmental impact associated with the production, use, and disposal of organic solvents.
Waste Generation: The impact of treating and disposing of both aqueous and organic waste streams.
By conducting an LCA, manufacturers can identify the most significant environmental impacts in their production process and prioritize areas for improvement, leading to more sustainable manufacturing practices. earthshiftglobal.comresearchgate.net
Future Research Directions and Emerging Opportunities
Development of Asymmetric Synthetic Pathways for Chiral Derivatives
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. While methodologies for the synthesis of Methyl 3-Fluoro-2-nitrobenzoate are established, the development of asymmetric pathways to generate chiral derivatives represents a significant and valuable research frontier.
Future research could focus on organocatalytic strategies, which utilize small, chiral organic molecules to induce enantioselectivity. hilarispublisher.commdpi.com For instance, a prochiral precursor to this compound could undergo an asymmetric reaction, such as an alkylation or addition, catalyzed by a chiral amine or phosphoric acid to install a stereocenter. The development of such methods would provide access to novel, non-racemic building blocks for drug discovery. Another promising approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction before being cleaved. hilarispublisher.com
Furthermore, the resolution of racemic mixtures of derivatives via chiral High-Performance Liquid Chromatography (HPLC) is a viable, albeit less direct, method for obtaining enantiopure compounds, a technique successfully used for other nitroaromatic molecules like nitropropranolol. nih.gov The absolute configuration of these newly synthesized chiral molecules could then be determined using techniques like NMR analysis of diastereomeric derivatives. nih.gov
Table 1: Potential Strategies for Asymmetric Synthesis
| Strategy | Description | Potential Advantage |
|---|---|---|
| Organocatalysis | Use of small chiral organic molecules to catalyze an asymmetric transformation on a precursor. | Avoids the use of metal catalysts; often provides high enantioselectivity. |
| Chiral Auxiliaries | Covalent attachment of a chiral group to a substrate to control stereochemistry, followed by removal. | Predictable stereochemical control; well-established methodology. |
| Chiral HPLC Resolution | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Applicable to a wide range of molecules; provides high enantiopurity. |
| Enzyme-Catalyzed Reactions | Use of enzymes (e.g., lipases, reductases) to perform stereoselective transformations. | High selectivity under mild conditions; environmentally friendly. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis of nitroaromatic compounds, such as this compound, often involves highly exothermic and potentially hazardous nitration reactions. nih.govsci-hub.se Integrating these syntheses with continuous flow chemistry and automated platforms presents a major opportunity to enhance safety, efficiency, and scalability.
Flow reactors offer superior heat and mass transfer compared to traditional batch reactors. This allows for precise temperature control, minimizing the risk of thermal runaways and the formation of undesired by-products. researchgate.netresearchgate.net The small internal volume of flow reactors also significantly improves safety by limiting the amount of energetic material present at any given time. An automated flow synthesis platform could pump starting materials through a heated or cooled reactor containing a nitrating agent, with real-time monitoring to ensure optimal conditions. This approach facilitates rapid reaction optimization, allowing for the screening of numerous conditions (e.g., temperature, residence time, reagent stoichiometry) in a short period.
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry | Contrast with Batch Processing |
|---|---|---|
| Safety | Minimized reaction volume reduces the risk associated with exothermic nitration. | Large volumes of hazardous reagents pose significant safety risks. |
| Heat Transfer | High surface-area-to-volume ratio allows for rapid and precise temperature control. | Inefficient heat dissipation can lead to hot spots and side reactions. |
| Process Control | Automated pumps and real-time analytics allow for tight control over stoichiometry and residence time. | Control is less precise, often leading to variability between batches. |
| Scalability | Production is scaled by running the system for longer periods ("scaling out"). | Scaling up requires larger reactors, which can alter reaction parameters. |
| Optimization | Automated platforms enable high-throughput screening of reaction conditions for rapid optimization. | Optimization is a slow, sequential, and material-intensive process. |
Exploration of Bioorthogonal and Click Chemistry Applications of Modified Derivatives
Bioorthogonal chemistry refers to a class of reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions, particularly "click" chemistry, provide powerful tools for labeling and visualizing biomolecules. Modified derivatives of this compound are promising candidates for such applications.
A key future direction involves the chemical modification of the nitro group. The reduction of the nitro group to an amine (forming Methyl 3-fluoro-2-aminobenzoate) provides a versatile chemical handle. This amine can be readily functionalized with a bioorthogonal reporter group, such as an azide (B81097) or a terminal alkyne. This derivatization would transform the compound into a probe for click chemistry reactions, like the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively). nih.gov Such a probe could then be used to covalently label biomolecules that have been metabolically engineered to bear the complementary reactive partner, enabling applications in cellular imaging and proteomics. nih.gov
Table 3: Common Bioorthogonal Click Chemistry Reactions
| Reaction | Reactive Partners | Key Features |
|---|---|---|
| CuAAC | Terminal Alkyne + Azide | High reaction rate, requires a copper(I) catalyst. |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | Copper-free, excellent biocompatibility for in vivo studies. |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | Extremely fast reaction kinetics, ideal for low-concentration labeling. |
| Staudinger Ligation | Azide + Phosphine | One of the first bioorthogonal reactions developed. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies
A deep understanding of reaction kinetics and mechanisms is essential for process optimization and control. The application of advanced spectroscopic techniques for the in situ monitoring of the synthesis of this compound is a significant area for future research.
Process Analytical Technology (PAT) utilizes real-time, online analytical methods to monitor and control manufacturing processes. mt.com Spectroscopic tools such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reactor (either batch or flow) to provide continuous data on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.comjstar-research.com For the synthesis of this compound, an in situ FT-IR probe could monitor the disappearance of the C-H bond of the precursor and the appearance of the characteristic N-O stretching vibrations of the nitro group in real-time. researchgate.net This data allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the generation of detailed kinetic profiles, which are invaluable for process optimization and ensuring batch-to-batch consistency. researchgate.netspectroscopyonline.com
Table 4: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Strengths | Potential Limitations |
|---|---|---|---|
| FT-IR | Vibrational spectroscopy based on infrared absorption. | Highly sensitive to functional group changes; robust probes available. | Water and other polar solvents have strong absorptions that can interfere. |
| Raman | Vibrational spectroscopy based on inelastic light scattering. | Excellent for aqueous systems; sensitive to symmetric bonds. | Can be affected by fluorescence; may have lower sensitivity than IR. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information; highly quantitative. | Lower sensitivity; requires specialized and expensive equipment. |
Novel Applications in Targeted Drug Delivery Systems and PROTAC (Proteolysis-Targeting Chimera) Research
The unique substitution pattern of this compound makes it an attractive scaffold for the development of sophisticated therapeutic agents, including those for targeted drug delivery and Proteolysis-Targeting Chimera (PROTAC) research.
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins. nih.gov A PROTAC consists of three parts: a "warhead" that binds the target protein, an E3 ligase-binding ligand, and a chemical linker that connects the two. encyclopedia.pub The substituted aromatic ring of this compound provides a versatile starting point for the synthesis of either the warhead or the linker component. Its functional groups (ester, fluoro, nitro) can be readily modified through various chemical reactions to attach it to the other components of the PROTAC, enabling the construction of a diverse library of potential protein degraders. researchgate.net
In the context of targeted drug delivery, derivatives of this compound could be conjugated to larger systems like nanoparticles or antibodies. This strategy aims to concentrate a therapeutic agent at a specific site in the body, such as a tumor, thereby increasing efficacy and reducing off-target side effects. The functional groups on the molecule provide convenient handles for covalent attachment to these delivery vectors.
Table 5: Components of a PROTAC Molecule
| Component | Function | Potential Role for a this compound Derivative |
|---|---|---|
| Target Protein Ligand (Warhead) | Binds specifically to the protein of interest that is to be degraded. | Could be elaborated from the core structure to create a novel binding moiety. |
| Linker | Connects the warhead and the E3 ligase ligand; its length and composition are critical for activity. | Could serve as an anchor point or be part of the linker itself after modification. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL) to the target protein. | The derivative could be attached to a known E3 ligase ligand. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-Fluoro-2-nitrobenzoate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 3-fluoro-2-nitrobenzoic acid (CAS 1000339-51-4, ). Esterify using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Monitor completion via TLC.
- Step 2 : Purify via recrystallization (e.g., ethanol/water) to remove unreacted acid. Yield typically ranges from 70–85%, depending on stoichiometry and reaction time.
- Key variables : Excess methanol (1.5–2 eq) and temperature control (60–70°C) minimize side products like dimethyl esters or nitro-group reduction.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify ester methyl (δ ~3.9 ppm) and aromatic protons (δ 7.1–8.3 ppm). Fluorine coupling splits signals in ¹H NMR (e.g., para-fluoro substituents show distinct splitting patterns) .
- IR : Confirm ester C=O (~1720 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹).
- MS : Parent ion [M+H]⁺ at m/z 200.0 (calculated for C₈H₆FNO₄). Fragmentation peaks (e.g., loss of –OCH₃ at m/z 169) validate the ester moiety .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology :
- Thermal stability : Conduct accelerated degradation studies (40–80°C for 72 hrs). Monitor via HPLC (C18 column, acetonitrile/water mobile phase). Nitro groups degrade above 60°C, forming nitroso byproducts .
- Light sensitivity : Store in amber vials at 0–6°C to prevent photolytic decomposition (evidenced by yellowing or precipitate formation) .
Advanced Research Questions
Q. How do electronic effects of the nitro and fluorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodology :
- Substrate design : Compare reactivity with analogs (e.g., 2-fluoro-3-nitrobenzoic acid derivatives ). Use DFT calculations (B3LYP/6-31G*) to map electron density at the nitro-adjacent carbon.
- Kinetic studies : Track NAS with ethoxide (NaOEt/EtOH). Fluorine’s -I effect activates the ring, while nitro’s -M effect directs substitution to the 4-position. Rate constants correlate with Hammett σₚ values (σₚ-NO₂ = +1.27, σₚ-F = +0.06) .
Q. What chromatographic methods optimize purity analysis for trace impurities in this compound?
- Methodology :
- HPLC-DAD : Use a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm). Mobile phase: 60:40 acetonitrile/0.1% H₃PO₄. Detect impurities (e.g., hydrolyzed acid) at 254 nm. LOD ≈ 0.05% .
- GC-MS : Derivatize with BSTFA to volatilize polar byproducts. Monitor for methyl ester degradation products (e.g., methyl 3-fluoro-2-aminobenzoate) .
Q. How to resolve contradictions in reported spectral data for this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
